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Compound of Interest

Compound Name: BI-4394

Cat. No.: B15573981

For Researchers, Scientists, and Drug Development Professionals

BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), with
an IC50 of 1 nM.[1] While designed for MMP-13 inhibition, comprehensive profiling has
revealed cross-reactivity with several protein kinases. This guide provides an objective
comparison of BI-4394's activity against its intended target and identified off-target kinases,
supported by available experimental data.

Quantitative Kinase Inhibition Profile

BI-4394 was screened against a panel of 56 kinases at a concentration of 10 uM. The results
revealed significant inhibition (>50%) of 18 kinases, indicating a degree of promiscuity at higher
concentrations. The most potently inhibited off-target kinases include Aurora A (AURKA),
MAPK-activated protein kinase 2 (MAPKAPK2), AMP-activated protein kinase (AMPK), and
Protein Kinase A (PKA). The following table summarizes the quantitative data for a selection of
these off-target interactions in comparison to its primary target, MMP-13.
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Bl-4394 %
Target Target Class BI-4394 IC50 (nM) o
Inhibition @ 10 uM

Matrix

MMP-13 ] 1[1] N/A
Metalloproteinase
Serine/Threonine

AURKA (Aurora A) ) 1300[2] 99[1]3]
Kinase
Serine/Threonine

MAPKAPK?2 ) 1100[2] 99[1]3]
Kinase
Serine/Threonine

PRKAA1 (AMPK Al) ) 1900[2] 92[1][3]
Kinase
Serine/Threonine

PRKACA (PKA) ) 1600[2] 90[1]3]
Kinase
Serine/Threonine

RPS6KA3 (RSK2) ) N/A 95[1][3]
Kinase
Serine/Threonine

MAPK14 (p38a) , N/A 94[1][3]
Kinase
Serine/Threonine

GSK3B ) N/A 94[1][3]
Kinase
Serine/Threonine

PIM1 ) N/A 86[1][3]
Kinase

KDR (VEGFR2) Tyrosine Kinase N/A 83[1][3]
Serine/Threonine

AKT1 ) N/A 76[1][3]
Kinase

SRC Tyrosine Kinase N/A 75[1]1[3]

MET Tyrosine Kinase N/A 57[1][3]

JAK3 Tyrosine Kinase N/A 56[1][3]
Serine/Threonine

IKBKB (IKK) , N/A 52[1][3]
Kinase
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ABL1 Tyrosine Kinase N/A 52[1][3]

Experimental Protocols

The kinase selectivity of BI-4394 was assessed using a commercially available kinase
screening panel from Invitrogen. Based on the kinases identified as hits, it is highly probable
that the Z'-LYTE® screening platform was utilized. This is a fluorescence-based immunoassay
that measures the extent of phosphorylation of a synthetic peptide substrate by a kinase.

Principle of the Z'-LYTE® Assay:

The Z'-LYTE® assay is based on the differential sensitivity of a phosphorylated and a non-
phosphorylated peptide substrate to a site-specific protease. The peptide substrate is labeled
with two different fluorophores, creating a FRET (Foérster Resonance Energy Transfer) pair.

¢ Kinase Reaction: The kinase of interest, the FRET-labeled peptide substrate, and ATP are
incubated with the test compound (BI-4394).

» Proteolytic Digestion: A site-specific protease is added to the reaction mixture. This protease
will only cleave the non-phosphorylated peptide substrate.

o Detection: The cleavage of the non-phosphorylated substrate results in the separation of the
two fluorophores, leading to a loss of FRET. The degree of phosphorylation is inversely
proportional to the degree of FRET.

A high FRET signal indicates a high degree of phosphorylation and thus, low kinase activity
(inhibition). A low FRET signal indicates a low degree of phosphorylation and high kinase
activity.

General Assay Conditions (based on the Z'-LYTE® protocol):
» Kinases: A panel of 56 purified, active kinases.
o Substrates: Kinase-specific FRET-labeled peptide substrates.

o ATP Concentration: Typically at or near the Km for each individual kinase to ensure sensitive
detection of ATP-competitive inhibitors.
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o Compound Concentration: BI-4394 was tested at a concentration of 10 pM.

 Incubation: The kinase reaction is typically incubated for 60 minutes at room temperature.
The protease digestion step is usually 30-60 minutes.

o Detection: The fluorescence is read on a plate reader capable of measuring FRET.

Experimental Workflow: Kinase Selectivity Screening

Assay Preparation

. FRET-Peptide Substrate
(Panel of 56 Kmases) (BI-4394 @ 10 uM) ( + ATP (at Km) )
Incubate at RT
(60 min)

Detection

Add Protease

Read FRET Signal

:

Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for kinase selectivity profiling of BI-4394.

Signaling Pathways of Key Off-Target Kinases
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The identified off-target kinases for BI-4394 are involved in a variety of critical cellular signaling
pathways. Understanding these pathways is crucial for predicting potential off-target effects.

Aurora A (AURKA) Signaling

AURKA is a key regulator of mitosis. It is involved in centrosome maturation, spindle assembly,
and cytokinesis. Dysregulation of AURKA signaling can lead to aneuploidy and is often
observed in cancer.
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Caption: Simplified AURKA signaling pathway in mitosis.

MAPKAPK2 Signaling

MAPKAPK?2 is a downstream effector of the p38 MAPK signaling pathway, which is activated
by cellular stresses and inflammatory cytokines. It plays a role in cell cycle regulation,
inflammation, and gene expression.
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Caption: Overview of the p38/MAPKAPK2 signaling cascade.

AMPK Signaling

AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the
cellular AMP:ATP ratio, indicating low energy status. Activated AMPK stimulates catabolic
pathways to generate ATP and inhibits anabolic pathways that consume ATP.
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Caption: Role of AMPK in cellular energy regulation.

PKA Signaling

PKA is a cAMP-dependent protein kinase that is involved in a wide range of cellular processes,
including metabolism, gene transcription, and cell growth. It is activated by the binding of cyclic
AMP (CAMP).
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Caption: The canonical PKA signaling pathway.

In conclusion, while BI-4394 is a highly selective inhibitor of its primary target, MMP-13, it
exhibits cross-reactivity with a number of kinases at a concentration of 10 uM. Researchers
using BI-4394 as a chemical probe should be aware of these potential off-target effects,
particularly when interpreting cellular phenotypes. The data presented here provides a guide
for understanding the potential for polypharmacology and for designing experiments to control

for off-target activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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